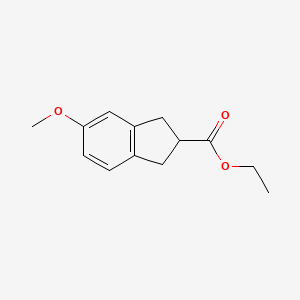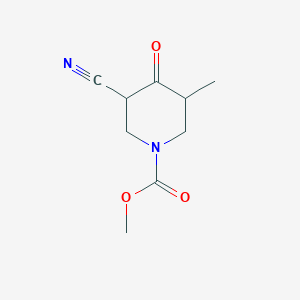
3-(2-Bromoethoxy)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoethoxy)thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as materials science, pharmaceuticals, and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)thiophene typically involves the bromination of ethoxythiophene. One common method is the bromination of 3-ethoxythiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Bromoethoxy)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are valuable in organic electronics.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Polymerization: Catalysts like iron(III) chloride in chloroform or dichloromethane.
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Polymerization: Polythiophenes with enhanced electronic properties.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromoethoxy)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 3-(2-Bromoethoxy)thiophene depends on its specific application:
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-hexylthiophene: Another brominated thiophene derivative used in organic electronics.
2-Bromo-3-methoxythiophene: Similar in structure but with a methoxy group instead of an ethoxy group.
Uniqueness: Its ability to undergo diverse chemical reactions and form functional materials makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H7BrOS |
|---|---|
Molekulargewicht |
207.09 g/mol |
IUPAC-Name |
3-(2-bromoethoxy)thiophene |
InChI |
InChI=1S/C6H7BrOS/c7-2-3-8-6-1-4-9-5-6/h1,4-5H,2-3H2 |
InChI-Schlüssel |
ALSSUPAAWXPLMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1OCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-N-(3-bromophenyl)pyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8628762.png)

![2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-1-ol](/img/structure/B8628786.png)






![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)
![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)



